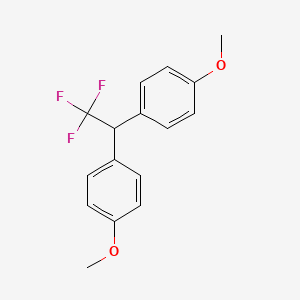
1,1'-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-methoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-methoxybenzene): is a chemical compound with the molecular formula C16H14F3O2 It is characterized by the presence of two methoxybenzene groups connected via a trifluoroethane bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-methoxybenzene) typically involves the reaction of 4-methoxybenzene with a trifluoroethane derivative under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where 4-methoxybenzene reacts with 2,2,2-trifluoroethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the Friedel-Crafts alkylation process, including precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-methoxybenzene) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The trifluoroethane bridge can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1,1’-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-methoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-methoxybenzene) involves its interaction with specific molecular targets. The trifluoroethane bridge and methoxybenzene groups can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(2,2,2-Trifluoroethane-1,1-diyl)dibenzene
- 1,1’-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-chlorobenzene)
- 1,1’-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-bromobenzene)
Uniqueness
1,1’-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-methoxybenzene) is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds that may have different substituents on the aromatic rings.
Properties
CAS No. |
384-97-4 |
|---|---|
Molecular Formula |
C16H15F3O2 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
1-methoxy-4-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C16H15F3O2/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12/h3-10,15H,1-2H3 |
InChI Key |
YZYLIFPICMLCKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















